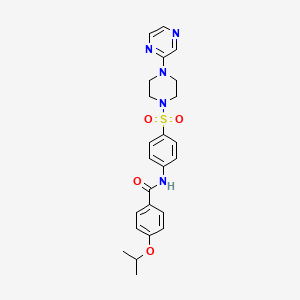

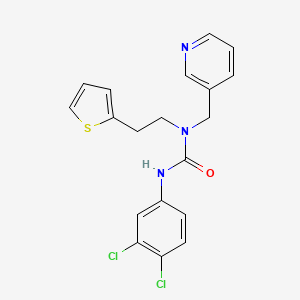

![molecular formula C14H17ClN2O3 B2973679 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 438616-45-6](/img/structure/B2973679.png)

4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid” is a derivative of 4-(4-Chlorophenyl)piperazine . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

The compound's derivatives have been investigated for their potential in antimicrobial activities. Studies involving the synthesis of novel 1,2,4-triazole derivatives, including those with structures related to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid, have shown that certain derivatives possess good to moderate activities against test microorganisms. This highlights the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Photochemical Studies

Photochemistry of compounds structurally similar to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid has been explored. For instance, ciprofloxacin, which shares a piperazine moiety, undergoes photodegradation, offering insights into the stability and behavior of such compounds under light exposure. This research is crucial for understanding the stability and safety profiles of drugs containing the piperazine ring (Mella et al., 2001).

Antimicrobial Evaluation of Fluoroquinolone Derivatives

Further investigations into fluoroquinolone derivatives that contain piperazine groups have shown promise in antibacterial and antifungal activities. These studies underscore the potential of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid derivatives in combating microbial infections, suggesting their utility in developing new antimicrobial therapies (Srinivasan et al., 2010).

Hemostatic Activity

Research into derivatives of 4-oxobutanoic acids has revealed compounds with significant hemostatic activity, demonstrating the compound's potential application in medical treatments requiring blood coagulation management. This indicates the versatility of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid and its derivatives in therapeutic applications beyond antimicrobial effects (Pulina et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a piperazine moiety are commonly found in pharmaceuticals and agrochemicals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They are often investigated as ligands for serotonin receptors .

Mode of Action

Compounds with a piperazine structure are known to interact with various receptors such as 5-ht2a and d2 receptors .

Biochemical Pathways

It’s known that piperazine derivatives can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Pharmacokinetics

Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds with a piperazine structure have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propriétés

IUPAC Name |

4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-11-2-1-3-12(10-11)16-6-8-17(9-7-16)13(18)4-5-14(19)20/h1-3,10H,4-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRVQNROAZAVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Dimethylsulfamoyl)phenyl]acetic acid](/img/structure/B2973599.png)

![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)

![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)

![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)